![molecular formula C12H12O3 B6274111 rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid CAS No. 2102608-14-8](/img/no-structure.png)

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

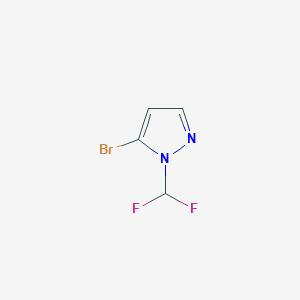

The compound is a spiro compound, which means it has two rings sharing a single atom . The rings in this case are a benzopyran ring and a cyclopropane ring . Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Cyclopropane is a three-membered ring with significant ring strain .

Synthesis Analysis

The synthesis of spirocyclopropane compounds often involves the reaction of carbenes with alkenes or cycloalkenes . Cyclopropane rings can also be formed by various other methods, such as the Corey–Chaykovsky reaction .Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of the atoms in the benzopyran and cyclopropane rings and their orientation relative to each other. The R and S designations in the name of the compound refer to the absolute configuration of the chiral centers in the molecule .Chemical Reactions Analysis

Cyclopropane rings are known for their reactivity due to ring strain . They can undergo ring-opening reactions, which can be utilized in synthetic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include density, color, hardness, melting and boiling points, and electrical conductivity .Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, a related compound, rac-(3R,4S)-4-amino-3,4-dihydro-2H-1-benzopyran-3-ol, has been associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid involves the synthesis of the spirocyclic core followed by the introduction of the carboxylic acid functional group.", "Starting Materials": [ "4-hydroxycoumarin", "cyclopropane carboxylic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "methyl iodide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4-hydroxycoumarin is reacted with cyclopropane carboxylic acid in the presence of ethyl chloroformate and triethylamine to form the spirocyclic core.", "The spirocyclic core is then deprotonated with sodium hydride and methylated with methyl iodide to introduce the methyl group.", "The methylated spirocyclic core is then hydrolyzed with sodium hydroxide to form the carboxylic acid functional group.", "The carboxylic acid functional group is then protected with acetic anhydride and acetic acid to prevent unwanted reactions.", "The protected carboxylic acid is then deprotected with sodium hydroxide to regenerate the carboxylic acid functional group.", "The final compound is obtained by purification with a combination of hydrochloric acid, sodium bicarbonate, and sodium chloride followed by extraction with ethyl acetate and hexane." ] } | |

CAS-Nummer |

2102608-14-8 |

Molekularformel |

C12H12O3 |

Molekulargewicht |

204.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.